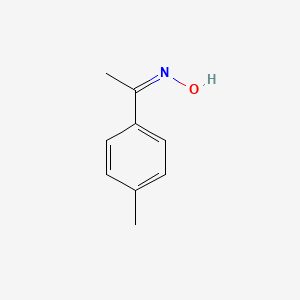

Methyl p-tolyl ketone oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl p-tolyl ketone oxime is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 149.084063974 g/mol and the complexity rating of the compound is 146. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Industrial Applications

- Production of Caprolactam : Oximes are utilized in the production of caprolactam, which is a precursor for Nylon 6, a widely used polymer .

- Skinning Agents in Oil Paints : Methyl ethyl ketoxime, an oxime, is used as a skinning agent in oil paints .

- De-oxidants and Corrosion Inhibitors : Acetone oxime is used as a de-oxidant or a corrosion inhibitor to lower toxicity .

- Synthesis of Organic Compounds : Oximes are used in the synthesis of other organic compounds such as cobalt and ketones .

Chemical Applications

- Catalytic Reactions : Oximes are used in catalytic reactions in organic chemistry .

- Isomerization of Oxime Ethers : Unsymmetrical ketoxime ethers can be isomerized using Lewis acids such as titanium chloride, titanium bromide, or aluminium chloride . The reaction can be performed under mild conditions, and the progress can be monitored using gas chromatography .

Pharmaceutical and Biological Applications

- Anticancer Activity : Oxime derivatives exhibit anticancer activity. For instance, diarylpyrazole/oxime hybrids have shown significant cytotoxicity against various cancer cell lines . Specific compounds like 8e and 8i have demonstrated high antiproliferative activity against Hela, K562, SUIT-2, and HepG2 cell lines .

- Anti-inflammatory Agents : Oximes have been reported to exhibit anti-inflammatory properties .

- Kinase Inhibitors : Oximes are used in the design of kinase inhibitors, including phosphatidylinositol 3-kinase (PI3K) inhibitors and phosphorylase kinase (PhK) . Indirubin oximes bind to the ATP-binding site of protein kinases involved in tumorigenesis, such as cyclin-dependent kinases (CDK) and glycogen synthase kinase (GSK) 3β .

- Acetylcholinesterase Reactivators : Oximes have been studied for their roles as acetylcholinesterase reactivators .

- Antidotes for Nerve Agents : Oxime compounds can be used as antidotes for nerve agents .

- Antiproliferative Activity of Oxime Hybrids : A study on 1,5-diarylpyrazole/oxime hybrids demonstrated that these compounds exhibit marked antiproliferative activity compared to ketone derivatives. Compounds 8b, 8f, and 8g showed significant cytotoxicity against SUIT-2 and HepG2 cell lines, with GI% ranging from 51 to 107% . Additionally, compounds 8a–i exhibited high antiproliferative activity against the leukemia cell line K562, with GI% ranging from 67 to 99% .

Research Findings

- Cytotoxicity and Cancer Cell Lines : Research indicates that oxime derivatives exhibit significant cytotoxicity in various cancer cell lines. For example, compound 8e displayed remarkable cytotoxicity in Hela, K562, SUIT-2, and HepG2 cell lines, with a GI% of 77%, 93%, 83%, and 99%, respectively . Compound 8i also showed high antiproliferative activity against the same cell lines .

- Structure-Activity Relationship (SAR) Studies : SAR studies suggest that the oxime moiety potentiates anticancer activity, and electron-donating groups on R1 and R2 enhance this activity .

Propiedades

Número CAS |

54582-30-8 |

|---|---|

Fórmula molecular |

C9H11NO |

Peso molecular |

149.19 g/mol |

Nombre IUPAC |

(NZ)-N-[1-(4-methylphenyl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C9H11NO/c1-7-3-5-9(6-4-7)8(2)10-11/h3-6,11H,1-2H3/b10-8- |

Clave InChI |

XAAUYUMBCPRWED-NTMALXAHSA-N |

SMILES |

CC1=CC=C(C=C1)C(=NO)C |

SMILES isomérico |

CC1=CC=C(C=C1)/C(=N\O)/C |

SMILES canónico |

CC1=CC=C(C=C1)C(=NO)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.